molecular formula C13H17F3N2 B6306530 1-Benzyl-4-trifluoromethyl-piperidin-4-ylamine3-(4-bromo-phenyl)-piperidine-1-carboxylic acid t-butyl ester CAS No. 1394004-03-5

1-Benzyl-4-trifluoromethyl-piperidin-4-ylamine3-(4-bromo-phenyl)-piperidine-1-carboxylic acid t-butyl ester

Cat. No. B6306530
CAS RN: 1394004-03-5
M. Wt: 258.28 g/mol
InChI Key: LEVQQBOHTCOVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-trifluoromethyl-piperidin-4-ylamine3-(4-bromo-phenyl)-piperidine-1-carboxylic acid t-butyl ester is a useful research compound. Its molecular formula is C13H17F3N2 and its molecular weight is 258.28 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Benzyl-4-trifluoromethyl-piperidin-4-ylamine3-(4-bromo-phenyl)-piperidine-1-carboxylic acid t-butyl ester is 258.13438304 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Benzyl-4-trifluoromethyl-piperidin-4-ylamine3-(4-bromo-phenyl)-piperidine-1-carboxylic acid t-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-trifluoromethyl-piperidin-4-ylamine3-(4-bromo-phenyl)-piperidine-1-carboxylic acid t-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

The study of nucleophilic aromatic substitution reactions highlights the role of piperidine derivatives in achieving high yields of specific substituted benzene compounds. Such reactions are pivotal in the synthesis of complex molecules, including those containing the piperidine structure, demonstrating the utility of piperidine derivatives in synthetic organic chemistry (Pietra & Vitali, 1972). Additionally, research on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions emphasizes the importance of aryl piperidine derivatives in facilitating efficient and eco-friendly synthetic processes (Kantam et al., 2013).

Pharmacological Applications

The exploration of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones reveals significant anticancer properties, indicating the potential of piperidine derivatives as novel antineoplastic agents. These compounds exhibit tumor-selective toxicity and can modulate multi-drug resistance, offering a promising avenue for cancer therapy (Hossain et al., 2020).

Material Science and Polymer Chemistry

Research on semisynthetic resorbable materials derived from hyaluronan esterification showcases the application of ester derivatives in creating biocompatible materials for clinical use. These materials, obtained through chemical modifications such as partial or total esterification, exhibit varied properties beneficial for medical applications, illustrating the versatility of chemical derivatives in material science (Campoccia et al., 1998).

properties

IUPAC Name

1-benzyl-4-(trifluoromethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)12(17)6-8-18(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVQQBOHTCOVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(F)(F)F)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(trifluoromethyl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.